Cas no 2143569-70-2 (3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde)

3-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive formyl group at the 4-position, enabling further functionalization through condensation, reduction, or nucleophilic addition reactions. The butyl and methyl substituents enhance solubility in organic solvents, facilitating its use in diverse synthetic applications. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its stability and reactivity. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde structure
2143569-70-2 structure
Product name:3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No:2143569-70-2
MF:C9H14N2O
MW:166.220262050629
CID:6350500
PubChem ID:165524768

3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
    • 2143569-70-2
    • EN300-1301128
    • Inchi: 1S/C9H14N2O/c1-3-4-5-9-8(7-12)6-11(2)10-9/h6-7H,3-5H2,1-2H3
    • InChI Key: JCZKBQZAFRTKEZ-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C)N=C1CCCC

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 34.9Ų

3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1301128-0.1g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
0.1g
$1320.0 2023-06-06
Enamine
EN300-1301128-50mg
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
50mg
$1068.0 2023-09-30
Enamine
EN300-1301128-250mg
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
250mg
$1170.0 2023-09-30
Enamine
EN300-1301128-0.5g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
0.5g
$1440.0 2023-06-06
Enamine
EN300-1301128-0.25g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
0.25g
$1381.0 2023-06-06
Enamine
EN300-1301128-1000mg
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
1000mg
$1272.0 2023-09-30
Enamine
EN300-1301128-5.0g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
5g
$4349.0 2023-06-06
Enamine
EN300-1301128-100mg
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
100mg
$1119.0 2023-09-30
Enamine
EN300-1301128-0.05g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
0.05g
$1261.0 2023-06-06
Enamine
EN300-1301128-1.0g
3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
2143569-70-2
1g
$1500.0 2023-06-06

Additional information on 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction to 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No: 2143569-70-2)

3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2143569-70-2, is a heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of both a butyl group and a methyl group at the 1-position, coupled with the aldehyde functionality at the 4-position, imparts unique chemical and pharmacological properties that make it a valuable intermediate in drug discovery.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 5 positions. This structural motif is known for its ability to interact with various biological targets, including enzymes and receptors, making it a privileged scaffold in medicinal chemistry. The aldehyde group at the 4-position serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecules. The butyl and methyl substituents enhance the lipophilicity of the compound, which can be crucial for membrane permeability and bioavailability in potential therapeutic applications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde has emerged as a compound of interest due to its structural features that suggest multiple biological activities. Specifically, the pyrazole ring has been implicated in various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The aldehyde functionality allows for further derivatization, which can fine-tune the biological profile of the molecule.

One of the most compelling aspects of 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with enhanced efficacy and selectivity. For instance, studies have shown that incorporating additional functional groups into the pyrazole scaffold can modulate interactions with biological targets, leading to improved pharmacological outcomes. The reactivity of the aldehyde group has been particularly useful in forming amide or imine bonds, which are common in drug molecules.

The synthesis of 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions that build upon readily available starting materials. Common synthetic routes include condensation reactions between β-ketoesters or β-diketones with hydrazines or hydrazides to form pyrazoles, followed by selective functionalization to introduce the butyl and methyl groups. The introduction of the aldehyde group can be achieved through oxidation of a hydroxymethyl intermediate or through other methods such as Vilsmeier-Haack formylation. These synthetic strategies highlight the compound's accessibility and utility in medicinal chemistry workflows.

Recent advances in computational chemistry have further accelerated the exploration of 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde's potential. Molecular modeling studies have been employed to predict binding affinities and interactions with biological targets, providing insights into its pharmacological properties before experimental validation is necessary. These computational approaches have complemented traditional wet-lab techniques, enabling more efficient drug discovery processes. Additionally, high-throughput screening (HTS) methods have been used to identify derivatives of this compound that exhibit promising biological activity.

The biological evaluation of 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Furthermore, preliminary cell-based assays have indicated activity against cancer cell lines, although further research is needed to fully understand its mechanisms of action and therapeutic window. These early findings underscore the compound's promise as a lead molecule or intermediate in drug development.

One particularly noteworthy area of research involves using 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde as a building block for kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often targeted in anticancer therapies. The pyrazole scaffold has been successfully incorporated into kinase inhibitors due to its ability to bind to ATP pockets on these enzymes. By modifying the substituents on the pyrazole ring, researchers can optimize binding interactions and improve inhibitory potency. The aldehyde group provides an additional point for chemical modification, allowing for further fine-tuning of kinase inhibition.

The development of new antibiotics is another area where 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde has shown promise. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have been explored as potential antibiotics due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The structural features of 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, particularly its aldehyde functionality, make it a versatile scaffold for designing molecules capable of combating resistant bacterial strains.

Future directions in research on 3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde include exploring its role in drug repurposing efforts. Drug repurposing involves identifying new therapeutic uses for existing drugs or compounds that have already undergone clinical trials but were not initially approved for specific indications. Given its demonstrated biological activity and synthetic accessibility,3-butyl-1-methyl-1H-pyrazole-4-carbaldehyde could serve as a valuable candidate for repurposing into treatments for neglected diseases or conditions where unmet medical needs exist.

Additionally,3-butyl - - - - -- -- -- - -- -- -- - - -- - - -- - -- - - -- - -- -- - - -- - -- - 70--2 may find applications in agricultural chemistry beyond pharmaceuticals。 For example,pyra--azole derivatives have been investigated as-- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------ plant growth regulators or pest control agents。 Its structural versatility allows for modifications that could tailor its interaction with plant enzymes or pests,making it a promising candidate for sustainable agricultural practices。

In conclusion,3-butyl--methyl--pyra--azole--carb--aldeh--de (CAS No: 2143569---70---2) represents an exciting opportunity in pharmaceutical research due to its structural features,synthetic accessibility,and demonstrated biological activity。 Its role as an intermediate in drug development,particularly in kinase inhibition,antimicrobial agents,and anti-inflammatory therapies,underscores its importance。 As research continues,this compound will likely remain at forefront efforts aimed discovering novel treatments address global health challenges。

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD